molecular formula C19H27NO4 B3395197 Tert-butyl 4-(4-(ethoxycarbonyl)phenyl)piperidine-1-carboxylate CAS No. 206446-48-2

Tert-butyl 4-(4-(ethoxycarbonyl)phenyl)piperidine-1-carboxylate

Cat. No.: B3395197
CAS No.: 206446-48-2
M. Wt: 333.4 g/mol
InChI Key: XCYWOXALFXOMFR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-(ethoxycarbonyl)phenyl)piperidine-1-carboxylate (CAS: 206446-48-2) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-(ethoxycarbonyl)phenyl substituent at the 4-position. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and PROTACs (PROteolysis-Targeting Chimeras) .

Properties

IUPAC Name

tert-butyl 4-(4-ethoxycarbonylphenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-5-23-17(21)16-8-6-14(7-9-16)15-10-12-20(13-11-15)18(22)24-19(2,3)4/h6-9,15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYWOXALFXOMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential therapeutic properties in drug development. Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical transformations.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural variations and their implications:

Compound Name Structural Variation vs. Target Compound Key Properties/Implications
tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate Ether linkage (O) between phenyl and piperidine Increased flexibility; reduced stability due to hydrolytic susceptibility of ether bonds.
tert-Butyl 4-(4-methoxycarbonylbenzyl)piperidine-1-carboxylate Benzyl spacer with methoxycarbonyl (-COOMe) Enhanced lipophilicity; potential for altered metabolic stability (methoxy vs. ethoxy).
tert-Butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate (3f) Trifluoromethyl (-CF₃) substituent Increased electronegativity and lipophilicity; improved metabolic resistance.
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) Aliphatic 4-methylpentyl chain Higher hydrophobicity; improved membrane permeability but reduced aqueous solubility.
tert-Butyl 4-[2-(2-oxo-3H-oxazol-5-yl)-phenyl]piperidine-1-carboxylate (31a) Oxazolone ring substituent Enhanced hydrogen-bonding capacity; potential for kinase inhibitory activity.

Biological Activity

Tert-butyl 4-(4-(ethoxycarbonyl)phenyl)piperidine-1-carboxylate, with the CAS number 206446-48-2, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a tert-butyl group and an ethoxycarbonyl substituent on a phenyl ring, which may influence its pharmacological properties.

  • IUPAC Name : tert-butyl 4-[4-(ethoxycarbonyl)phenyl]-1-piperidinecarboxylate
  • Molecular Formula : C19H27NO4
  • Molar Mass : 333.43 g/mol
  • Purity : Typically >95% .

Biological Activity Overview

Research into the biological activity of this compound is still emerging. Initial studies suggest that compounds with similar structures exhibit a range of pharmacological effects, including:

  • GLP-1 Receptor Agonism : Recent studies have explored the synthesis of piperidine derivatives that activate GLP-1 receptors, which are crucial for glucose metabolism and insulin secretion. The compound's structural features may facilitate this activity, making it a candidate for diabetes treatment .
  • Anticancer Properties : Compounds related to piperidine structures have shown promise in inhibiting cancer cell proliferation. For instance, certain analogs have demonstrated significant efficacy against various cancer cell lines, suggesting that modifications to the piperidine framework could enhance anticancer activity .

Case Studies and Research Findings

  • GLP-1 Binding Studies :
    • A study synthesized several piperidine derivatives and evaluated their ability to bind to GLP-1 receptors. The findings indicated that specific structural modifications could lead to enhanced binding affinity and activation of the receptor, positioning these compounds as potential therapeutic agents for type 2 diabetes .
  • Anticancer Activity Evaluation :
    • In vitro assays were conducted on various cancer cell lines (e.g., HCT-15). Compounds similar to this compound exhibited varying degrees of cytotoxicity, with some derivatives showing IC50 values lower than established chemotherapeutics .

Table 1: Comparison of Biological Activities of Piperidine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundGLP-1 AgonistTBD
Analog A (similar structure)Anticancer (HCT-15)12.5
Analog B (similar structure)Anticancer (A431)18.0

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Modulation of receptor-mediated pathways, particularly those involving GLP-1.
  • Interaction with cellular signaling cascades that regulate apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(4-(ethoxycarbonyl)phenyl)piperidine-1-carboxylate
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